molecular formula C12H6Cl4 B1202834 2,2',4,6-Tetrachlorobiphenyl CAS No. 62796-65-0

2,2',4,6-Tetrachlorobiphenyl

Cat. No. B1202834
CAS RN: 62796-65-0
M. Wt: 292 g/mol
InChI Key: VLLVVZDKBSYMCG-UHFFFAOYSA-N
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Description

2,2’,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family. PCBs are synthetic organic chemicals that were widely used in various industrial and commercial applications until their production was banned in 1979. These compounds exhibit a range of toxicity and can vary from thin, light-colored liquids to yellow or black waxy solids. Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs found applications in electrical equipment, heat transfer systems, plastics, paints, and more .


Molecular Structure Analysis

The molecular formula of 2,2’,4,6-Tetrachlorobiphenyl is C12H6Cl4 . Its structure consists of two benzene rings (biphenyl) connected by a single bond. The chlorine atoms are positioned at the specified locations on the biphenyl rings. The compound’s molecular weight is approximately 291.9 g/mol .

Scientific Research Applications

Environmental Science: Photodegradation Studies

2,2’,4,6-Tetrachlorobiphenyl: has been studied for its photodegradation behavior in environmental science. Researchers have investigated the kinetic rates and quantum yields of its photodegradation in surfactant solutions, which is crucial for understanding how this compound breaks down in natural waters and soils .

Pharmacology: Endocrine Disruption Research

In pharmacology, 2,2’,4,6-Tetrachlorobiphenyl is recognized as an endocrine disruptor. Its effects on hormone systems are of significant interest, particularly how it interferes with normal hormonal functions and potentially causes various health issues .

Toxicology: Toxicity and Bioaccumulation

Toxicological studies focus on the compound’s toxicity profile, bioaccumulation, and persistence in organisms and the environment. The transformation products of 2,2’,4,6-Tetrachlorobiphenyl during detoxification processes are also a key area of research .

Analytical Chemistry: Detection and Quantification

Analytical chemists utilize 2,2’,4,6-Tetrachlorobiphenyl to develop and refine methods for its detection and quantification in environmental samples. Techniques like GC-MS/MS are employed to measure its presence accurately in soils and solid waste .

Biochemistry: Cellular Impact Studies

Biochemists study the impact of 2,2’,4,6-Tetrachlorobiphenyl on cellular functions. For instance, its effects on granulocytic HL-60 cell function and the expression of cyclooxygenase-2 have been explored to understand its influence on cellular pathways .

Chemical Engineering: Soil Remediation Techniques

In chemical engineering, the focus is on soil remediation techniques to remove 2,2’,4,6-Tetrachlorobiphenyl from contaminated sites. Studies include the use of surfactants for soil-washing and the evaluation of different methods for enhancing the removal of this compound from soils or sediments .

properties

IUPAC Name

1,3,5-trichloro-2-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLVVZDKBSYMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074194
Record name 2,2',4,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62796-65-0
Record name 2,2',4,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2',4,6-Tetrachlorobiphenyl interact with cells and what are the downstream effects?

A1: 2,2',4,6-Tetrachlorobiphenyl (PCB 50) interacts with multiple isoforms of phospholipase A2 (PLA2) present in cell membranes. [, ] This interaction triggers the activation of PLA2, leading to the release of arachidonic acid (AA) from membrane phospholipids. [] This process appears to be dependent on the influx of extracellular calcium through L-type voltage-operated calcium channels. [] The released AA can then act as a precursor for the production of various eicosanoids, including prostaglandins, which can have downstream effects on cellular function. [] In the case of neuronal cells like PC12 cells, PCB 50-induced PLA2 activation leads to an influx of calcium ions (Ca2+), ultimately resulting in apoptotic cell death. []

Q2: Can the metabolism of 2,2',4,6-Tetrachlorobiphenyl impact its chirality?

A3: Yes, the metabolism of 2,2',4,6-Tetrachlorobiphenyl (PCB 51), a closely related congener to PCB 50, can lead to the formation of chiral metabolites. [] Specifically, microsomal oxidation of the prochiral PCB 51 at the meta position of the symmetrically substituted phenyl ring generates the axially chiral metabolite 2,2′,4,6′-tetrachlorobiphenyl-3′-ol (OH-PCB 51). [] This metabolic process has been observed in liver microsomes from various species and under different inducing conditions, with the formation and enantioselectivity of OH-PCB 51 varying depending on the species and inducer used. []

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